molecular formula C11H7N3O3 B14399230 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 88561-89-1

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No.: B14399230
CAS No.: 88561-89-1
M. Wt: 229.19 g/mol
InChI Key: YCEJLGPESMAPBO-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that combines the structural elements of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple nitrogen atoms and a furan ring endows it with distinctive physicochemical properties, making it a valuable scaffold for drug design and development.

Preparation Methods

The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid include:

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which provides a versatile scaffold for developing novel therapeutic agents with enhanced efficacy and selectivity.

Properties

CAS No.

88561-89-1

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C11H7N3O3/c15-11(16)9-7-3-1-5-12-14(7)13-10(9)8-4-2-6-17-8/h1-6H,(H,15,16)

InChI Key

YCEJLGPESMAPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2N=C1)C3=CC=CO3)C(=O)O

Origin of Product

United States

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